17-fenil trinor Prostaglandina E2 etil amida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

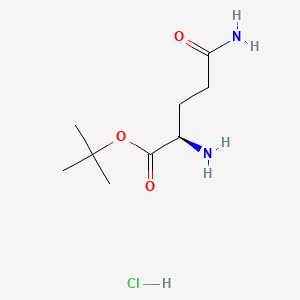

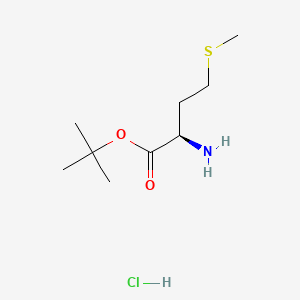

La 17-fenil trinor Prostaglandina E2 etilamida es un análogo sintético de la Prostaglandina E2. Actúa como agonista de los receptores EP1 y EP3 en ratones y de los receptores EP1, EP3 y EP4 en ratas . Este compuesto es conocido por su capacidad de causar contracción del íleon de cobayo y es significativamente más potente que la Prostaglandina E2 como agente antifertilidad en hámsters .

Aplicaciones Científicas De Investigación

17-Phenyl trinor Prostaglandin E2 ethyl amide has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of prostaglandin analogs.

Biology: Investigated for its effects on various biological pathways, particularly those involving EP receptors.

Industry: Utilized in the development of pharmaceuticals targeting prostaglandin receptors.

Mecanismo De Acción

El mecanismo de acción de la 17-fenil trinor Prostaglandina E2 etilamida implica su interacción con los receptores EP. Como agonista, se une a estos receptores y los activa, lo que lleva a diversas respuestas fisiológicas. La modificación de la etilamida aumenta la solubilidad en lípidos, lo que mejora la absorción tisular y reduce la concentración efectiva necesaria para su actividad . Una vez dentro del tejido, las amidasas eliminan el grupo etilamida, regenerando la forma activa de ácido libre del compuesto .

Análisis Bioquímico

Biochemical Properties

17-Phenyl Trinor Prostaglandin E2 Ethyl Amide interacts with various enzymes and proteins, particularly the EP1 and EP3 receptors . As an agonist, it binds to these receptors, triggering a series of biochemical reactions. The nature of these interactions involves the compound fitting into the receptor’s binding site, leading to conformational changes that activate the receptor .

Cellular Effects

The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By activating EP1 and EP3 receptors, 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can trigger intracellular signaling cascades, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of action of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide involves binding interactions with the EP1 and EP3 receptors . This binding can lead to the activation or inhibition of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can change due to factors such as the compound’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can vary with different dosages . Threshold effects have been observed, as well as toxic or adverse effects at high doses .

Metabolic Pathways

17-Phenyl Trinor Prostaglandin E2 Ethyl Amide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 17-Phenyl Trinor Prostaglandin E2 Ethyl Amide can affect its activity or function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles .

Métodos De Preparación

La síntesis de la 17-fenil trinor Prostaglandina E2 etilamida implica la modificación del grupo carboxilo C-1 a una etilamida, lo que aumenta la solubilidad en lípidos y mejora la absorción tisular . La ruta sintética generalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con 17-fenil trinor Prostaglandina E2.

Amidación: El grupo carboxilo C-1 se convierte en una etilamida utilizando etilamina en condiciones de reacción apropiadas.

Purificación: El producto se purifica utilizando técnicas cromatográficas estándar para lograr una alta pureza.

Análisis De Reacciones Químicas

La 17-fenil trinor Prostaglandina E2 etilamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo en alcoholes.

Sustitución: El grupo etilamida puede sustituirse por otras aminas o alcoholes en condiciones adecuadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

4. Aplicaciones en Investigación Científica

La 17-fenil trinor Prostaglandina E2 etilamida tiene varias aplicaciones en investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los análogos de las prostaglandinas.

Biología: Se investiga por sus efectos en diversas vías biológicas, particularmente las que involucran receptores EP.

Industria: Se utiliza en el desarrollo de productos farmacéuticos dirigidos a los receptores de prostaglandinas.

Comparación Con Compuestos Similares

La 17-fenil trinor Prostaglandina E2 etilamida es única debido a su modificación de etilamida, que mejora la solubilidad en lípidos y la absorción tisular. Los compuestos similares incluyen:

17-Fenil trinor Prostaglandina E2: El compuesto principal sin la modificación de etilamida.

17-Trifluorometilfenil trinor Prostaglandina F2α etilamida: Otro análogo con un grupo trifluorometilo, utilizado como fármaco hipotensor ocular.

5-trans-17-fenil trinor Prostaglandina F2α etilamida: Un isómero con un doble enlace trans entre los carbonos 5 y 6.

Estos compuestos comparten estructuras similares, pero difieren en sus modificaciones específicas y afinidades de receptores, lo que lleva a distintas actividades biológicas.

Propiedades

IUPAC Name |

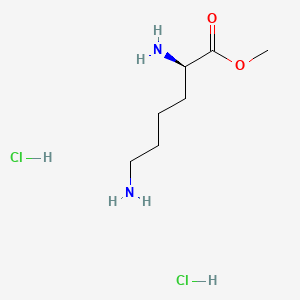

(Z)-N-ethyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYMIHJCJJUECW-XYOQMNIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(CCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The study mentions that 17-phenyl trinor Prostaglandin E2 ethyl amide acts as an agonist of the EP1 receptor. How does activating the EP1 receptor pathway affect aluminum-induced neuronal injury in this study?

A1: The study found that activating the EP1 receptor pathway with 17-phenyl trinor Prostaglandin E2 ethyl amide exacerbated aluminum-induced neuronal injury. [] This was evidenced by a decrease in neuronal viability and an increase in lactate dehydrogenase leakage rate, indicating greater cell damage. This suggests that the EP1 receptor might be a potential therapeutic target for mitigating aluminum-induced neurotoxicity, with antagonists of this receptor being potentially neuroprotective.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)